2-Fluoro-5-methylterephthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-methylterephthalaldehyde is an organic compound with the molecular formula C9H7FO2. It is a derivative of terephthalaldehyde, where one hydrogen atom on the benzene ring is replaced by a fluorine atom and another by a methyl group. This compound is used as a building block in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylterephthalaldehyde typically involves the fluorination of 5-methylterephthalaldehyde. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic fluorination of 5-methylterephthalaldehyde using a metal catalyst under controlled temperature and pressure conditions. This method can provide a higher yield and is more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-methylterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Fluoro-5-methylterephthalic acid.
Reduction: 2-Fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-methylterephthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging and detection.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-methylterephthalaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalaldehyde: The parent compound with two aldehyde groups on the benzene ring.
2-Fluoroterephthalaldehyde: Similar structure but without the methyl group.
5-Methylterephthalaldehyde: Similar structure but without the fluorine atom.
Uniqueness
2-Fluoro-5-methylterephthalaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination can enhance its chemical reactivity and biological activity compared to its analogs. The fluorine atom can increase the compound’s stability and lipophilicity, while the methyl group can influence its electronic properties and steric effects .
Eigenschaften
Molekularformel |
C9H7FO2 |
---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
2-fluoro-5-methylterephthalaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6-2-8(5-12)9(10)3-7(6)4-11/h2-5H,1H3 |
InChI-Schlüssel |
SZTLWZMYZGZYQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C=O)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.